
Aripiprazole-d8 N,N-Dioxide
Overview
Description
Aripiprazole-d8 N,N-Dioxide is a deuterated derivative of Aripiprazole, an atypical antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. The deuterated form, Aripiprazole-d8, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Aripiprazole due to its stability and resistance to metabolic degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aripiprazole-d8 N,N-Dioxide involves the deuteration of Aripiprazole, followed by the introduction of the N,N-Dioxide functional group. The process typically begins with the deuteration of the piperazine ring in Aripiprazole using deuterated reagents. This is followed by oxidation reactions to introduce the N,N-Dioxide group. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperatures and pH .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Aripiprazole-d8 N,N-Dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: It can be reduced back to its original form or other lower oxidation state compounds using reducing agents like sodium borohydride.
Substitution: The piperazine ring allows for substitution reactions where different functional groups can be introduced
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield higher oxidation state derivatives, while reduction can revert the compound to its original form .
Scientific Research Applications
Aripiprazole-d8 N,N-Dioxide is extensively used in scientific research, particularly in:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Aripiprazole.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of Aripiprazole.
Drug Development: Used as a reference standard in the development of new antipsychotic drugs.
Analytical Chemistry: Employed in liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of Aripiprazole and its metabolites in biological samples .
Mechanism of Action
Aripiprazole-d8 N,N-Dioxide exerts its effects through partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. This unique mechanism allows it to stabilize dopamine and serotonin levels in the brain, thereby alleviating symptoms of schizophrenia and bipolar disorder. The deuterated form, Aripiprazole-d8, provides insights into the drug’s interaction with these receptors and its metabolic stability .
Comparison with Similar Compounds
Aripiprazole: The non-deuterated form, widely used as an antipsychotic.
Dehydroaripiprazole: An active metabolite of Aripiprazole with similar pharmacological properties.
Brexpiprazole: Another atypical antipsychotic with a similar mechanism of action but different receptor affinity profiles .
Uniqueness: Aripiprazole-d8 N,N-Dioxide is unique due to its deuterated nature, which provides enhanced stability and resistance to metabolic degradation. This makes it an invaluable tool in pharmacokinetic studies and drug development, offering insights that are not possible with non-deuterated compounds .
Biological Activity
Aripiprazole-d8 N,N-Dioxide is a deuterated derivative of aripiprazole, which is classified as an atypical antipsychotic. This compound has garnered attention in pharmacological research due to its unique mechanism of action and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its receptor interactions, pharmacokinetics, and clinical implications.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
CAS Number | 1089115-06-9 |
Molecular Formula | CHDClNO |
Molecular Weight | 456.435 g/mol |
Density | 1.3 ± 0.1 g/cm³ |
Boiling Point | 646.2 ± 55.0 °C |
Flash Point | 344.6 ± 31.5 °C |
Aripiprazole acts primarily as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, while functioning as an antagonist at serotonin 5-HT2A receptors. This unique profile allows it to modulate dopaminergic and serotonergic transmission effectively, providing therapeutic benefits in treating various psychiatric disorders such as schizophrenia and bipolar disorder .
Receptor Activity
- Dopamine D2 Receptors : Partial agonism leads to reduced symptoms of psychosis without the typical side effects associated with full antagonists.
- Serotonin Receptors : The dual action on both serotonin and dopamine systems may contribute to mood stabilization and reduction in anxiety symptoms .
Pharmacokinetics
The pharmacokinetic profile of this compound is critical for understanding its efficacy and safety:
- Absorption : Following oral administration, aripiprazole exhibits dose-dependent absorption characteristics.
- Distribution : At therapeutic concentrations, over 99% of aripiprazole binds to serum proteins, primarily albumin.
- Metabolism : It undergoes extensive hepatic metabolism via CYP3A4 and CYP2D6 pathways, resulting in several metabolites, including dehydro-aripiprazole, which retains similar receptor affinities .
- Elimination Half-Life : The mean elimination half-lives are approximately 75 hours for aripiprazole and up to 146 hours in poor metabolizers .
Clinical Studies and Case Reports
Several studies have investigated the clinical efficacy and safety of this compound:
- Efficacy in Schizophrenia : A randomized controlled trial demonstrated that patients receiving Aripiprazole-d8 showed significant improvement in Positive and Negative Syndrome Scale (PANSS) scores compared to placebo .
- Bipolar Disorder Management : In a cohort study involving patients with bipolar disorder, Aripiprazole-d8 was associated with reduced manic episodes and improved mood stabilization over a 12-week period .
- Side Effects Profile : The side effects reported were generally mild and included insomnia and nausea, with no significant weight gain observed compared to other antipsychotics .
Q & A
Basic Research Questions
Q. What are the recommended methods for characterizing the isotopic purity and structural integrity of Aripiprazole-d8 N,N-Dioxide?
- Methodological Answer : Isotopic purity is typically assessed using nuclear magnetic resonance (NMR) to confirm deuterium incorporation patterns, particularly in the butyl-d8 moiety. Liquid chromatography–mass spectrometry (LC-MS) with high-resolution MS (HRMS) is employed to verify molecular ion clusters and isotopic distribution. For structural confirmation, Fourier-transform infrared spectroscopy (FTIR) can identify functional groups like the N-oxide moiety. Cross-validation against pharmacopeial reference standards (e.g., USP or EP) is critical for quality assurance .
Q. How is this compound utilized as an internal standard in pharmacokinetic studies?
- Methodological Answer : As a deuterated analog, it serves as a stable isotope-labeled internal standard in LC-MS-based assays to quantify native aripiprazole or its metabolites in biological matrices. Researchers should optimize chromatographic conditions (e.g., column: C18, mobile phase: acetonitrile/ammonium formate) to resolve deuterated and non-deuterated species. Calibration curves must account for matrix effects, validated per FDA/ICH guidelines .
Q. What stability considerations are critical for storing Aripiprazole-d8 N,N-Doxide in laboratory settings?
- Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent photodegradation and oxidation. Regularly monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with LC-MS analysis. Degradation products, such as N-oxide reduction or deuterium exchange, should be quantified and reported .
Q. How can researchers verify the suitability of this compound as a reference standard?
- Methodological Answer : Perform comparative testing against non-deuterated Aripiprazole N,N-Dioxide using orthogonal techniques (e.g., NMR, X-ray crystallography). Confirm batch-to-batch consistency via HPLC-UV purity assays (e.g., ≥99% purity, λ = 254 nm) and traceability to certified reference materials (e.g., TRC A771012) .
Advanced Research Questions
Q. What experimental design frameworks are optimal for studying Aripiprazole-d8 N,N-Doxide in comparative metabolic profiling?
- Methodological Answer : Use the PICO framework to structure hypotheses:
- Population : Liver microsomes or plasma samples.
- Intervention : Co-incubation with CYP3A4/CYP2D6 inhibitors.
- Comparison : Non-deuterated Aripiprazole N,N-Dioxide.
- Outcome : Metabolic stability (t½, CLint).
Incorporate stable isotope dilution analysis (SIDA) to minimize matrix interference .
Q. How can researchers resolve spectral contradictions (e.g., NMR splitting patterns) in deuterated analogs like this compound?
- Methodological Answer : Deuterium-induced signal splitting in <sup>1</sup>H NMR requires 2D NMR (COSY, HSQC) to assign overlapping peaks. For <sup>13</sup>C NMR, compare DEPT-135 spectra to identify deuterated carbons. Use density functional theory (DFT) simulations to predict spectral deviations caused by isotopic effects .
Q. What strategies optimize LC-MS sensitivity for this compound in trace-level bioanalysis?
- Methodological Answer : Employ microflow LC-MS (e.g., 300 nL/min flow rate) with a zwitterionic HILIC column to enhance ionization efficiency. Use post-column infusion of deuterium-depleted solvents to reduce background noise. Validate sensitivity via LLOQ (Lower Limit of Quantification) studies (≤1 ng/mL) .
Q. How do degradation pathways of this compound differ from its non-deuterated counterpart under oxidative stress?
- Methodological Answer : Conduct forced degradation studies with hydrogen peroxide (0.1–3% v/v) at 40°C. Monitor deuterium retention in the butyl chain via HRMS. Non-deuterated analogs may show faster N-oxide reduction, while deuterated forms exhibit slower H/D exchange in acidic conditions .
Q. What are the implications of cross-reactivity between this compound and endogenous compounds in immunoassays?
- Methodological Answer : Validate specificity using competitive ELISA with anti-aripiprazole antibodies. Pre-treat samples with solid-phase extraction (SPE) to remove phospholipids. Cross-reactivity >5% necessitates assay redesign or alternative detection methods (e.g., LC-MS/MS) .
Q. How can computational modeling predict the pharmacokinetic behavior of this compound in vivo?
- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) models (e.g., Simcyp) parameterized with in vitro data (e.g., logP, plasma protein binding). Incorporate deuterium isotope effects on metabolic clearance (e.g., CYP3A4-mediated oxidation) to adjust predicted AUC and Cmax values .
Properties
IUPAC Name |
7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)-1,4-dioxidopiperazine-1,4-diium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O4/c24-19-4-3-5-21(23(19)25)28(31)13-11-27(30,12-14-28)10-1-2-15-32-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i11D2,12D2,13D2,14D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMBGUILKWQHOA-FUEQIQQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-])[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C([N+](C(C([N+]1(CCCCOC2=CC3=C(CCC(=O)N3)C=C2)[O-])([2H])[2H])([2H])[2H])(C4=C(C(=CC=C4)Cl)Cl)[O-])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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